Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate
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Overview
Description
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is a complex organic compound with a unique structure that includes benzyl, benzyloxycarbonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of amino acids with benzyloxycarbonyl groups, followed by coupling reactions to form the desired product. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of the carbonyl groups can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, preventing unwanted side reactions. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the additional amino group.
(2S)-{[(benzyloxy)carbonyl]amino}(cyclohexyl)ethanoic acid: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
Benzyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications in scientific research and industry.
Properties
CAS No. |
2543-29-5 |
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Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
benzyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C27H28N2O5/c1-20(28-27(32)34-19-23-15-9-4-10-16-23)25(30)29-24(17-21-11-5-2-6-12-21)26(31)33-18-22-13-7-3-8-14-22/h2-16,20,24H,17-19H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
SDIOGIKUWJQQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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